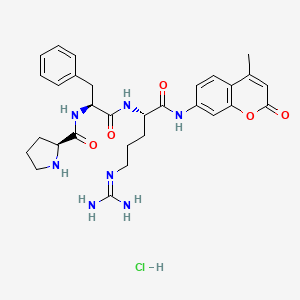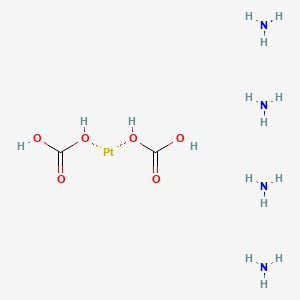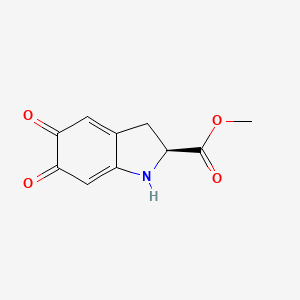
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate widely used in biochemical research. It is known for its fluorogenic properties, making it a valuable tool in enzymatic assays. The compound is particularly useful in studying protease activity, including kallikreins and cathepsins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride involves the coupling of amino acids proline, phenylalanine, and arginine with 7-amido-4-methylcoumarin. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the desired peptide.
Coumarin Attachment: The peptide is then coupled with 7-amido-4-methylcoumarin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the amide bond between arginine and 7-amido-4-methylcoumarin results in the release of the fluorescent 7-amido-4-methylcoumarin.
Common Reagents and Conditions
Proteases: Enzymes such as kallikreins, cathepsins, and trypsin.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Temperature: Reactions are typically carried out at 37°C.
Major Products
The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured.
Applications De Recherche Scientifique
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to study the activity of proteases such as kallikreins and cathepsins.
Medicine: Employed in diagnostic assays to measure enzyme activity in biological samples.
Pharmacology: Utilized in drug discovery to screen for protease inhibitors.
Molecular Biology: Applied in kinetic experiments to understand enzyme mechanisms.
Mécanisme D'action
The compound acts as a substrate for proteases. Upon enzymatic cleavage, the amide bond between arginine and 7-amido-4-methylcoumarin is broken, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be detected and measured, providing insights into enzyme activity and kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride
- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
Uniqueness
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in detecting protease activity set it apart from other similar compounds.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFPUTDFLKFOBA-NYTZCTPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)







![[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium](/img/structure/B568182.png)
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568186.png)

